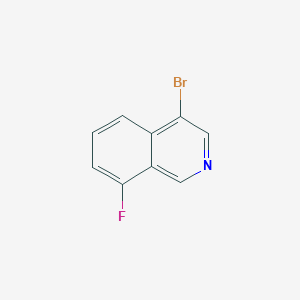

4-Bromo-8-fluoroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHILZFOAYBIJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-8-fluoroisoquinoline chemical properties

An In-Depth Technical Guide to 4-Bromo-8-fluoroisoquinoline: Properties, Synthesis, and Applications

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this privileged core provides chemists with powerful tools to modulate physicochemical properties and explore new chemical space. This compound is a prime example of such a functionalized building block. The bromine atom at the C4 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the fluorine atom at the C8 position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[4][5] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers in drug discovery and synthetic chemistry.

Physicochemical and Structural Properties

This compound is a solid, halogenated heterocyclic compound.[6] Its core properties are summarized below, providing foundational data for its use in experimental settings. The presence of both a synthetically versatile bromine atom and a metabolically robust fluorine atom makes it a valuable intermediate.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrFN | [6][7][8] |

| Molecular Weight | 226.05 g/mol | [7] |

| CAS Number | 1404367-17-4 | [6][7] |

| Appearance | Solid | [6] |

| Boiling Point | 300.7 ± 22.0 °C at 760 mmHg (Predicted) | [7] |

| Density | No data available | |

| InChI | InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | [6][8] |

| InChIKey | UHILZFOAYBIJLR-UHFFFAOYSA-N | [6][8] |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)F)Br | [8] |

Synthesis and Elucidation

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic pathway can be designed based on established methodologies for isoquinoline chemistry. Traditional methods like the Bischler–Napieralski and Pictet-Spengler reactions form the basis for constructing the isoquinoline core, which can then be functionalized.[9][10][11]

A logical approach involves the bromination of a pre-functionalized 8-fluoroisoquinoline intermediate. The direct bromination of isoquinoline itself is known to yield 4-bromoisoquinoline under high-temperature conditions using bromine in a solvent like nitrobenzene.[12] A similar electrophilic aromatic substitution could be applied to an 8-fluoro precursor.

Proposed Experimental Protocol: Synthesis via Electrophilic Bromination

This hypothetical protocol is based on the bromination of isoquinoline hydrochloride and adapted for an 8-fluoro substrate.

-

Preparation of 8-Fluoroisoquinoline Hydrochloride: Dissolve 8-fluoroisoquinoline in a suitable solvent such as diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl, to precipitate the hydrochloride salt. Filter and dry the salt.

-

Bromination Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, suspend 8-fluoroisoquinoline hydrochloride (1.0 eq.) in a high-boiling inert solvent (e.g., nitrobenzene or diphenyl ether).

-

Heating and Bromine Addition: Heat the stirred mixture to approximately 180-200 °C. Once the temperature is stable, add bromine (1.1 eq.) dropwise via the dropping funnel over 1-2 hours. Hydrogen bromide gas will evolve during the addition.

-

Reaction Monitoring and Workup: After the addition is complete, maintain the temperature for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Isolation: Allow the mixture to cool. Dilute with a solvent like dichloromethane and wash with an aqueous sodium bicarbonate solution to neutralize acid, followed by a sodium thiosulfate wash to remove excess bromine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

No specific, published spectra for this compound were identified. However, its spectral characteristics can be reliably predicted based on data from the parent 4-bromoisoquinoline[13][14] and the known effects of fluorine substitution.

-

¹H NMR: The spectrum will show five aromatic protons. The proton at C1 (adjacent to the nitrogen) will be the most downfield. The fluorine at C8 will introduce coupling (typically JHF) to the nearby protons, particularly H7 and H1. The chemical shifts will be influenced by the combined electron-withdrawing effects of the halogens and the ring nitrogen.

-

¹³C NMR: Nine distinct carbon signals are expected. The carbon atoms bonded to the halogens (C4-Br and C8-F) will be readily identifiable. The C8 signal will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. Smaller JCF couplings are also expected for C7, C1, and the bridgehead carbon.

-

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., M+ at ~225 and M+2 at ~227).

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for synthetic diversification, making it a key intermediate in the development of novel bioactive molecules.[7] The isoquinoline core itself is present in a vast array of pharmacologically active compounds.[2][3]

Reactivity at the C4-Position

The carbon-bromine bond is the primary site of reactivity and is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the 4-position, a key region for modulating biological activity.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are useful for further elaboration or as isosteres.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted 4-aminoisoquinolines.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl-type derivatives.

The Role of the Fluorine Substituent

While the C8-F bond is largely unreactive under typical synthetic conditions, its presence is strategic. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance key drug properties:[5]

-

Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and cell uptake.

This dual functionality makes this compound a valuable starting material for creating libraries of novel compounds for screening in areas such as oncology and neuroscience, where isoquinoline-based molecules have shown promise.[7]

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

Based on safety data for closely related analogs like 4-bromoisoquinoline, this compound should be handled as a hazardous substance.[15][16]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Avoid breathing dust, fume, or vapor.[16] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15][17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[15]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15][17]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][17]

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]

-

Synthesis of isoquinoline derivatives. ResearchGate. [Link]

-

Isoquinoline synthesis. Química Organica.org. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Semantic Scholar. [Link]

-

Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

-

This compound (C9H5BrFN). PubChemLite. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

-

4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

-

Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

-

8-Bromo-7-fluoroisoquinoline | C9H5BrFN | CID 89650401. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isoquinoline, 4-bromo-8-fluoro- | CymitQuimica [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline synthesis [quimicaorganica.org]

- 12. prepchem.com [prepchem.com]

- 13. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. 8-Bromo-7-fluoroisoquinoline | C9H5BrFN | CID 89650401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-8-fluoroisoquinoline (CAS No. 1404367-17-4)

A Keystone Intermediate for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-8-fluoroisoquinoline, a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's structural attributes, proposed synthesis, chemical reactivity, and its prospective role in the generation of novel therapeutics.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3] This nitrogen-containing heterocycle is integral to compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core structure can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.

This compound is a unique building block that combines two critical features for modern drug design:

-

The Fluorine Advantage : The fluorine atom at the 8-position is a bioisostere for hydrogen but possesses high electronegativity and a small van der Waals radius.[4][5] Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[6][7][8]

-

The Versatility of the Bromo Group : The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9][10] This allows for the facile and precise introduction of diverse chemical moieties, enabling the systematic exploration of a compound's structure-activity relationship (SAR).[11]

This combination makes this compound a highly valuable intermediate for constructing complex molecular architectures with tailored biological activities.[12]

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from chemical supplier databases and computational predictions.[13][14][15]

| Property | Value | Source(s) |

| CAS Number | 1404367-17-4 | [14] |

| Molecular Formula | C₉H₅BrFN | [13] |

| Molecular Weight | 226.05 g/mol | [13] |

| Appearance | Solid (Predicted/Reported by suppliers) | [2] |

| Boiling Point | 300.7 ± 22.0 °C (Predicted at 760 mmHg) | [13] |

| InChI Key | UHILZFOAYBIJLR-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)F)Br | [4] |

Proposed Synthesis of this compound

While a specific, published protocol for the synthesis of this compound is not currently available, a plausible and logical synthetic route can be devised based on established methodologies for the preparation of substituted isoquinolines. The proposed strategy involves a multi-step sequence, likely commencing with a precursor already containing the 8-fluoro substituent, followed by the construction of the isoquinoline core and subsequent bromination.

A logical retrosynthetic analysis suggests that 8-fluoroisoquinoline would be a key intermediate. The synthesis of 8-fluoroisoquinoline itself can be achieved through methods such as directed ortho-lithiation of a suitable fluorinated phenylethylamine derivative.[1][6]

Below is a proposed, field-proven workflow for the synthesis, drawing upon established chemical principles.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Conceptual Step-by-Step Guide

This protocol is a conceptual guide based on analogous transformations.[1][18] All steps should be performed by trained chemists under appropriate safety protocols.

Part 1: Synthesis of 8-Fluoroisoquinoline

-

Protection of the Amine: React 2-fluorophenethylamine with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine in a suitable aprotic solvent (e.g., dichloromethane) to yield N-pivaloyl-2-(2-fluorophenyl)ethylamine. The pivaloyl group serves as both a protecting group and a potent directing group for the subsequent lithiation.

-

Directed ortho-Lithiation and Formylation: The protected amine is subjected to directed ortho-metalation. The fluorine atom and the pivaloyl group will direct the lithiation to the carbon atom between them. Treatment with a strong base like s-butyllithium in the presence of TMEDA at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF), will introduce a formyl group.

-

Cyclization and Dehydration: Acidic workup of the formylated intermediate will lead to cyclization and dehydration, yielding 8-fluoro-3,4-dihydroisoquinoline.[6]

-

Aromatization: The dihydroisoquinoline can be aromatized to 8-fluoroisoquinoline through dehydrogenation, commonly achieved by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.

Part 2: Regioselective Bromination

-

Electrophilic Bromination: The electron-donating effect of the fluorine atom and the electron-withdrawing nature of the nitrogen in the pyridine ring will influence the regioselectivity of electrophilic substitution. Bromination of the isoquinoline core is often achieved under harsh conditions. A common method involves treating the substrate with N-Bromosuccinimide (NBS) or elemental bromine in concentrated sulfuric acid.[18] Careful control of temperature and stoichiometry is crucial to favor bromination at the C4 position and minimize the formation of other isomers.

-

Workup and Purification: The reaction mixture is carefully quenched by pouring it onto ice, followed by basification with a suitable base (e.g., aqueous ammonia or NaOH) to neutralize the acid. The crude product is then extracted with an organic solvent, dried, and purified using column chromatography on silica gel to isolate the desired this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for diversification through the selective reaction of its bromo substituent. The C-Br bond at the 4-position is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Key Reactions of this compound

Caption: Palladium-catalyzed cross-coupling reactions at the C4-position.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This generalized protocol illustrates how this compound can be used to synthesize 4-aryl-8-fluoroisoquinoline derivatives.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 eq).

-

Solvent and Reaction Conditions: Add a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water. Heat the reaction mixture with vigorous stirring, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-aryl-8-fluoroisoquinoline derivative.

Causality in Protocol Design:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

-

Choice of Base: The base is essential for the transmetalation step of the catalytic cycle. Aqueous sodium or potassium carbonate is commonly used for its effectiveness and moderate strength, which minimizes side reactions.

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base, facilitating efficient reaction at the interface.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of this compound (CAS 1404367-17-4) in the synthesis of named drug candidates are not yet prominent in the literature, its structural motifs are highly relevant to several therapeutic areas. For instance, fluorinated quinazolines, a related heterocyclic system, have been investigated as potent kinase inhibitors for cancer therapy.[19] The 8-fluoro-isoquinoline core provides a platform to develop novel agents with potentially improved pharmacological profiles.

The ability to introduce a wide range of substituents at the 4-position allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This makes this compound an attractive starting point for lead optimization campaigns in various disease areas, including oncology, neuroscience, and infectious diseases.

Conclusion and Future Outlook

This compound represents a potent and versatile chemical tool for the modern medicinal chemist. Its unique substitution pattern offers a strategic advantage in the design and synthesis of novel small molecules. The combination of a metabolically robust fluorine at the 8-position and a synthetically versatile bromine at the 4-position provides a direct route to a diverse chemical space of potential drug candidates. While detailed characterization and specific applications are still emerging in the public domain, the foundational chemistry of its constituent parts strongly supports its utility. As the demand for novel and effective therapeutics continues to grow, it is anticipated that intermediates like this compound will play an increasingly important role in the discovery and development of next-generation medicines.

References

-

Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(5), 1204. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

-

Shaveta, Meenakshi, Kaur, M., & Kumar, V. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC advances, 11(49), 30696-30741. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Jana, S., & Tunge, J. A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1, 2-oxazines. Molecules, 14(9), 3561-3573. [Link]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560. [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrFN). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Product Description: this compound. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 80. [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

Sources

- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline, 4-bromo-8-fluoro- | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 4-bromo-1-chloro-8-fluoroisoquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 5. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 1404367-17-4 [chemicalbook.com]

- 10. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. EP1089976B1 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 13. This compound | 1404367-17-4 [sigmaaldrich.com]

- 14. acgpubs.org [acgpubs.org]

- 15. This compound [myskinrecipes.com]

- 16. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-8-fluoroisoquinoline

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides an in-depth technical examination of 4-Bromo-8-fluoroisoquinoline, a strategically functionalized derivative with significant potential in drug discovery and organic synthesis. We will dissect its molecular architecture, explore plausible synthetic routes, detail methods for its analytical characterization, and discuss its application as a versatile building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this halogenated heterocyclic compound for the synthesis of novel chemical entities.

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline ring system is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with diverse biological targets. The strategic introduction of substituents onto this core can profoundly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound emerges as a particularly valuable synthetic intermediate. The presence of two distinct halogen atoms at specific positions offers orthogonal chemical handles for sequential, site-selective modifications. The bromine atom at the C4 position is highly susceptible to transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the C8 position can enhance binding affinity, improve metabolic stability, and fine-tune electronic properties. This dual functionalization makes it a powerful precursor for creating complex molecular architectures, particularly in the development of kinase inhibitors, central nervous system (CNS) agents, and potential therapeutics for neurological disorders and cancer.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis and drug design.

Chemical Identity and Structural Features

This compound is a solid compound at room temperature.[1][3] Its core is the bicyclic isoquinoline system, with a bromine atom substituted at position 4 and a fluorine atom at position 8.

The electronic landscape of the ring is significantly influenced by the two halogen substituents. The fluorine atom, being highly electronegative, withdraws electron density via the sigma framework (inductive effect). The bromine atom also exerts an inductive pull but can donate electron density through resonance. These effects dictate the reactivity of the molecule, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1404367-17-4 | [1][3] |

| Molecular Formula | C₉H₅BrFN | [1][3] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 300.7 ± 22.0 °C at 760 mmHg | [1] |

| InChI Key | UHILZFOAYBIJLR-UHFFFAOYSA-N | [3] |

Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not publicly available, valuable insights can be drawn from the closely related analog, 4-Bromo-8-methoxyquinoline.[4] X-ray crystallographic studies of this analog reveal that the non-hydrogen atoms are essentially co-planar.[4] It is highly probable that this compound adopts a similar planar conformation.

In the crystal lattice, molecules are likely to arrange in a way that maximizes favorable intermolecular interactions. Based on the analog, weak C—H···π interactions may link molecules into chains.[4] The presence of the electronegative fluorine and the isoquinoline nitrogen could also lead to weak C—H···F and C—H···N hydrogen bonds, which would further stabilize the crystal packing. Understanding these solid-state interactions is crucial for aspects of drug development related to polymorphism and solubility.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature, but a logical synthetic pathway can be proposed based on established methodologies for analogous isoquinoline derivatives.[5][6][7]

Retrosynthetic Analysis

A plausible retrosynthetic approach would involve the late-stage introduction of the halogen atoms onto a pre-formed isoquinoline core. The synthesis could start from a readily available fluorinated aniline or benzene derivative, which would be elaborated to construct the second ring of the isoquinoline system, followed by a selective bromination at the C4 position.

Proposed Synthetic Workflow

The following multi-step protocol outlines a viable, albeit conceptual, pathway for the synthesis of this compound. This workflow is based on established chemical transformations for similar heterocyclic systems.

Detailed Experimental Protocol (Hypothetical)

CAUTION: This protocol is illustrative and must be adapted and optimized under proper laboratory safety protocols by trained personnel.

-

Preparation of 8-Fluoroisoquinoline:

-

This precursor would likely be synthesized via a Pomeranz–Fritsch or a Bischler–Napieralski type reaction, starting from a suitable 2-fluoro-substituted phenethylamine or benzaldehyde derivative.

-

-

Bromination of 8-Fluoroisoquinoline:

-

Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

-

Procedure:

-

Charge the flask with concentrated sulfuric acid and cool to 0°C in an ice bath.

-

Slowly add 8-Fluoroisoquinoline (1.0 eq.) to the stirred acid, ensuring the temperature remains below 25°C.

-

Cool the resulting solution to approximately -20°C using a dry ice/acetone bath.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the internal temperature below -15°C.[7] The regioselectivity of this electrophilic substitution is directed to the C4 position, which is activated relative to other positions on the electron-deficient pyridine ring.

-

Stir the reaction mixture at this temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Basify the aqueous solution with a cold sodium hydroxide solution to a pH of ~8-9, causing the product to precipitate.

-

Isolate the crude solid by vacuum filtration and wash thoroughly with cold water.

-

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.[7] The purity should be assessed by HPLC and NMR spectroscopy.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the fused ring system and the electronic effects of the halogen substituents. Protons closer to the nitrogen and the halogens will appear further downfield. Complex spin-spin coupling patterns (doublets, triplets, and doublet of doublets) will be observed due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon spectrum will display nine signals corresponding to the nine carbon atoms. The carbon attached to the bromine (C4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic diagnostic peak. Other carbons in the fluorinated ring will exhibit smaller two- and three-bond C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight.

-

Electron Ionization (EI-MS): The mass spectrum will show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which can be used to confirm the elemental composition (C₉H₅BrFN) with high confidence.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its versatility as a synthetic building block.

-

Cross-Coupling Reactions: The C4-Br bond is an excellent handle for introducing molecular diversity. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form new C-C bonds with aryl or alkyl boronic acids.

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Sonogashira Coupling: To introduce alkyne groups.

-

Heck Reaction: To append alkene moieties.

-

-

Medicinal Chemistry Scaffolding: Its structure is particularly valuable for developing potential drugs targeting neurological disorders and cancer.[1] For instance, substituted quinazolines and isoquinolines have been investigated as selective Aurora A kinase inhibitors.[8] The 8-fluoro substituent can enhance biological activity by participating in favorable hydrogen bonding interactions with protein targets and by blocking a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The ability to selectively functionalize the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) in a lead optimization campaign.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its molecular structure, featuring two distinct and orthogonally reactive halogen atoms on a privileged isoquinoline core, provides chemists with a powerful platform for the efficient synthesis of complex molecules. The insights into its structure, synthesis, and characterization presented in this guide underscore its significant potential for advancing research in medicinal chemistry, materials science, and organic synthesis. Its utility as a versatile building block ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]

- 3. Isoquinoline, 4-bromo-8-fluoro- | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-8-fluoroisoquinoline physical and chemical properties

An In-Depth Technical Guide to 4-Bromo-8-fluoroisoquinoline

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This versatile heterocyclic building block presents unique opportunities in the synthesis of complex molecular architectures for medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a proposed synthetic pathway, key reactivity patterns, and essential safety protocols.

Core Molecular Profile and Significance

This compound is a di-halogenated derivative of isoquinoline, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom at the C4 position and a fluorine atom at the C8 position makes it a highly valuable intermediate. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atom at C8 modulates the electronic properties of the aromatic system, influencing reactivity, metabolic stability, and binding interactions of derivative molecules.

Its structure is particularly advantageous for developing potential therapeutics targeting conditions like neurological disorders and cancer.[1] The ability to selectively functionalize the molecule at two distinct positions provides a powerful tool for constructing libraries of complex compounds for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1404367-17-4 | [1][2][3] |

| Molecular Formula | C₉H₅BrFN | [1][2][4] |

| Molecular Weight | 226.05 g/mol | [1][2] |

| Monoisotopic Mass | 224.95894 Da | [4] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 300.7 ± 22.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | UHILZFOAYBIJLR-UHFFFAOYSA-N | [2][4] |

| Storage Conditions | Room temperature, sealed, dry | [1] |

Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. The following sections describe the expected spectroscopic signatures.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine. Expect to see two peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5] This distinctive M, M+2 pattern is a definitive indicator of a monobrominated compound.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions would include:

-

C=N Stretch: A characteristic peak for the imine within the isoquinoline ring system.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption, typically found in the 1250-1000 cm⁻¹ region.

-

C-H Aromatic Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the five aromatic protons. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and bromine atoms. Protons adjacent to the nitrogen and the halogen substituents will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the aromatic carbons. The carbon atom attached to the fluorine (C8) will show a large one-bond carbon-fluorine coupling constant (¹J_CF), a key diagnostic feature. The carbon attached to the bromine (C4) will also have a characteristic chemical shift.[7]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is not widely published, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis is proposed, starting from a readily available fluorinated precursor. The causality behind this workflow is to first build the core isoquinoline ring and then strategically install the bromine at the desired C4 position.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Synthesis of 8-Fluoroisoquinoline (C):

-

Rationale: This step utilizes the Pomeranz–Fritsch reaction or a similar cyclization method to construct the isoquinoline core. Starting with a fluorinated benzaldehyde ensures the fluorine is correctly positioned.

-

Procedure:

-

To a solution of 2-Fluoro-6-methylbenzaldehyde (A) in methanol, add p-Toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate (K₂CO₃).

-

Stir the reaction at room temperature until the formation of the intermediate imine (B) is complete, as monitored by TLC.

-

Isolate the crude intermediate and subject it to acid-catalyzed cyclization using an agent like polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures.[8]

-

After the reaction is complete, carefully quench the mixture with ice and basify with a strong base (e.g., NaOH) to pH > 9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 8-Fluoroisoquinoline (C) via column chromatography.

-

-

-

Bromination to this compound (D):

-

Rationale: This step introduces the bromine atom at the C4 position via electrophilic aromatic substitution. The isoquinoline nitrogen is first protonated in strong acid, directing the incoming electrophile (Br⁺) to the C4 and C5 positions. The C4 position is often favored. Using a brominating agent like N-Bromosuccinimide (NBS) provides a controlled source of bromine.[8]

-

Procedure:

-

Dissolve 8-Fluoroisoquinoline (C) in concentrated sulfuric acid at a low temperature (e.g., -20°C to 0°C).[8]

-

Slowly add N-Bromosuccinimide (NBS) in portions, maintaining strict temperature control to ensure regioselectivity.[8]

-

Allow the reaction to stir for several hours, monitoring its progress by TLC or LC-MS.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with an aqueous base (e.g., NH₄OH or NaOH) while keeping the temperature below 25°C.[8]

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound (D), by column chromatography or recrystallization to yield the desired compound.

-

-

Chemical Reactivity

The dual halogenation of this compound provides two distinct reaction sites, which can often be addressed selectively.

-

Reactions at the Bromine (C4): The C4-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This is the most valuable feature of this building block, enabling the construction of more complex molecules. Examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

-

-

Reactions at the Fluorine (C8): While the C-F bond is generally strong, the fluorine at C8 can be susceptible to Nucleophilic Aromatic Substitution (SₙAr) under certain conditions, particularly with strong nucleophiles and potentially activated by the ring nitrogen. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.[9]

Applications in Research and Development

This compound is primarily employed as a key intermediate in the synthesis of biologically active molecules for pharmaceutical research.[1]

-

Drug Discovery: Its derivatives are investigated as potential kinase inhibitors, anticancer agents, and modulators of central nervous system targets.[1] The isoquinoline scaffold is a well-established pharmacophore, and the specific halogenation pattern of this compound allows for fine-tuning of a drug candidate's electronic and steric properties to optimize potency and pharmacokinetic profiles.

-

Materials Science: Halogenated aromatic heterocycles are also used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[10] The defined substitution allows for the synthesis of dyes and polymers with tailored photophysical properties.

Safety and Handling

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12][13]

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[11][13]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

-

First Aid:

-

If Inhaled: Move the person to fresh air.[12]

-

If on Skin: Wash off immediately with plenty of soap and water.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If Swallowed: Rinse mouth and seek immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrFN). Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-7-fluoroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2016, October). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

Filo. (2025, December 1). Problem 85 Given the following spectroscopic data.... Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Ökten, S. et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Elsherbeny, M. H., et al. (2024). Correction: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties... Life (Basel). Retrieved from [Link]

-

DTSC. (n.d.). iimmuimiiiuumuniiimimu. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Isoquinoline, 4-bromo-8-fluoro- | CymitQuimica [cymitquimica.com]

- 3. This compound | 1404367-17-4 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-8-fluoroisoquinoline

Introduction: Unveiling the Molecular Signature of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds stand as crucial scaffolds for the development of novel molecular entities. Among these, 4-Bromo-8-fluoroisoquinoline is a versatile building block, prized for its unique electronic properties and multiple points for synthetic diversification.[1] The strategic placement of the bromine and fluorine atoms on the isoquinoline core allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex chemical architectures.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages high-quality predicted spectroscopic data, contextualized with established principles of spectroscopic interpretation and field-proven methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely presenting data, but explaining the underlying principles that govern the observed and predicted spectral features.

Molecular Structure and Isomeric Context

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses the molecular formula C₉H₅BrFN and a molecular weight of approximately 226.05 g/mol .[2] Its structure consists of a bicyclic isoquinoline ring system, with a bromine atom at the C4 position and a fluorine atom at the C8 position.

Below is a diagram illustrating the structure and numbering of this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following is a generalized protocol for the acquisition of high-quality NMR spectra for a small organic molecule like this compound.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.[3][4]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To ensure optimal magnetic field homogeneity, the sample height should be approximately 4-5 cm.[3]

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette to prevent shimming issues.[3]

Caption: A generalized workflow for preparing a small molecule sample for NMR analysis.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Referencing: An external reference standard is typically used.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as by anisotropic effects from the ring currents.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-1 | 9.25 | s | - |

| H-3 | 8.50 | s | - |

| H-5 | 7.85 | d | J(H5,H6) = 8.5 |

| H-6 | 7.60 | t | J(H6,H5) = 8.5, J(H6,H7) = 7.5 |

| H-7 | 7.40 | dd | J(H7,H6) = 7.5, J(H7,F8) = 9.0 |

Interpretation and Rationale:

-

H-1 and H-3: These protons are adjacent to the nitrogen atom, which significantly deshields them, causing their signals to appear at the downfield end of the spectrum. The absence of adjacent protons results in singlet multiplicity.

-

H-5, H-6, and H-7: These protons on the carbocyclic ring exhibit splitting patterns consistent with their neighboring protons. H-5 is a doublet due to coupling with H-6. H-6 appears as a triplet due to coupling with both H-5 and H-7. H-7 is a doublet of doublets, coupling to both H-6 and the fluorine at C-8. The through-space coupling between a proton and a fluorine atom three bonds away (³JHF) is a characteristic feature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each carbon atom in the isoquinoline ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, F) and their position within the ring system.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Coupling to ¹⁹F (JCF) [Hz] |

| C-1 | 152.0 | - |

| C-3 | 143.5 | - |

| C-4 | 120.0 | - |

| C-4a | 135.0 | - |

| C-5 | 128.0 | ~3-5 |

| C-6 | 129.5 | ~1-2 |

| C-7 | 120.5 | ~20-25 |

| C-8 | 160.0 (d) | ~250-260 |

| C-8a | 125.0 | ~10-15 |

Interpretation and Rationale:

-

C-8: The carbon directly bonded to the highly electronegative fluorine atom (C-8) is expected to have the most downfield chemical shift in the carbocyclic ring and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-4: The carbon bearing the bromine atom (C-4) will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.

-

Carbons near Nitrogen: C-1 and C-3, being adjacent to the nitrogen, are significantly deshielded.

-

Carbon-Fluorine Coupling: Long-range coupling between the fluorine atom and other carbons in the ring (²JCF, ³JCF, etc.) is expected, leading to smaller doublet splittings for C-7, C-8a, and C-5.

Predicted ¹⁹F NMR Spectrum

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds.[4]

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

| Fluorine Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] |

| F-8 | -110 to -130 | d | J(F8,H7) = 9.0 |

Interpretation and Rationale:

-

The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic environment. For a fluorine atom on a benzene-like ring, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is typical.

-

The signal for the fluorine at C-8 is expected to be a doublet due to coupling with the adjacent proton, H-7.

Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Obtaining Mass Spectral Data

The following is a generalized protocol for the analysis of a small organic molecule by mass spectrometry.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, while electron ionization (EI) is a higher-energy method that induces more fragmentation. For this compound, ESI would likely yield a strong molecular ion peak, while EI would provide more structural information through fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Caption: A simplified workflow for the mass spectrometric analysis of a small organic molecule.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Key Ions in the Mass Spectrum:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Putative Fragment |

| 225 | 227 | [M]⁺ (Molecular Ion) |

| 146 | 146 | [M - Br]⁺ |

| 119 | 119 | [M - Br - HCN]⁺ |

Proposed Fragmentation Pathway:

Under electron ionization, the molecular ion ([M]⁺) is formed. The weakest bond, typically the C-Br bond, is likely to cleave first, resulting in the loss of a bromine radical and the formation of a cation at m/z 146. Subsequent fragmentation of the isoquinoline ring can occur, with a common loss being a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 119.

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.[5]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Predicted Infrared Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | C=C and C=N ring stretching |

| 1500-1400 | C=C ring stretching |

| 1250-1000 | C-F stretch |

| 850-750 | Out-of-plane C-H bending |

| 700-500 | C-Br stretch |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching: The absorptions in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline core.

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibration occurs at lower frequencies, usually in the 700-500 cm⁻¹ range.

-

Out-of-Plane Bending: The pattern of bands in the 850-750 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive spectroscopic data presented in this guide, though based on predictions, provides a robust and reliable foundation for the structural identification and characterization of this compound. The convergence of information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy creates a detailed and self-validating molecular portrait. By understanding the principles behind the predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, researchers can confidently utilize this valuable synthetic intermediate in their discovery and development programs. This guide serves not only as a repository of data but also as an educational tool for the practical application of spectroscopic techniques in modern chemical research.

References

-

FTIR Standard Operating Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved January 6, 2026, from [Link]

-

Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). Retrieved January 6, 2026, from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. UC Irvine Environmental Health & Safety. (n.d.). Retrieved January 6, 2026, from [Link]

-

Standard Operating Procedure. (n.d.). CDN. Retrieved January 6, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved January 6, 2026, from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 6, 2026, from [Link]

-

Small molecule NMR sample preparation. Georgia Institute of Technology. (2023, August 29). Retrieved January 6, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-Bromoisoquinoline. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

8-Bromo-7-fluoroisoquinoline. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound. MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. (2020, January 20). Retrieved January 6, 2026, from [Link]

-

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. (2005, February). Retrieved January 6, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Infrared and Electronic Absorption Spectra of Isoquinoline. Optica Publishing Group. (n.d.). Retrieved January 6, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 6, 2026, from [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Retrieved January 6, 2026, from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

1H NMR and 13C NMR spectra of 4-Bromo-8-fluoroisoquinoline

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-8-fluoroisoquinoline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for this compound, a polysubstituted heterocyclic compound of interest. In the absence of published experimental data, this document synthesizes foundational NMR principles, substituent effect data from analogous structures, and advanced 2D NMR correlation strategies to present a robust, predictive interpretation. This work serves as a practical reference for researchers engaged in the synthesis and characterization of substituted isoquinolines, offering a detailed framework for spectral assignment and structural verification.

Introduction: The Structural Challenge

This compound presents a unique structural elucidation challenge due to the combined electronic effects of its halogen substituents on the isoquinoline core. The bromine at the C4 position and the fluorine at the C8 position modulate the electron density of the aromatic system in distinct ways, influencing the chemical shifts and coupling patterns of the remaining nuclei. Accurate assignment of the ¹H and ¹³C NMR spectra is critical for confirming the regiochemistry of synthesis and for providing the foundational data required for further drug development and structure-activity relationship (SAR) studies.

This guide will systematically deconstruct the predicted NMR data, beginning with a detailed protocol for sample preparation, followed by an analysis of the ¹H and ¹³C spectra, and concluding with the application of 2D NMR techniques for unambiguous structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol is essential for generating reliable NMR data. The following methodology provides a robust framework for the analysis of substituted isoquinolines.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[1][2]

-

Compound Purity: Ensure the this compound sample is of high purity, free from residual solvents or paramagnetic impurities that can cause line broadening.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For compounds with different solubility profiles, DMSO-d₆ or Acetone-d₆ can be considered.[3]

-

Concentration:

-

Procedure:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

-

Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

-

Data Acquisition

The following is a general workflow for acquiring a comprehensive NMR dataset on a standard 400 MHz or 500 MHz spectrometer.

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing inductive effects of the bromine and fluorine atoms.[3] Furthermore, spin-spin coupling will occur not only between adjacent protons (H-H coupling) but also between protons and the fluorine nucleus (H-F coupling), which can extend over several bonds.[6][7]

Molecular Structure and Numbering

mol [label=<

>]; }Caption: Structure of this compound with atom numbering.

Predicted ¹H Chemical Shifts and Coupling Constants

The predictions below are based on data from unsubstituted isoquinoline and known substituent chemical shift (SCS) effects of halogens.[8][9] The fluorine atom at C8 is expected to significantly deshield the adjacent H7 proton and, to a lesser extent, the H1 proton. The bromine at C4 will deshield the adjacent H3 and H5 protons.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |

| H1 | ~9.4 | Doublet of doublets (dd) | ³J(H1-H?) ≈ 6.0, ⁴J(H1-F8) ≈ 2.0 | Located peri to the fluorine, leading to deshielding and a small four-bond coupling. Coupled to H?. |

| H3 | ~8.6 | Singlet (or narrow d) | ⁴J(H3-H1) ≈ 0.5-1.0 | Adjacent to the nitrogen and deshielded by the C4-Br. Coupling to H1 is typically small. |

| H5 | ~8.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5, ⁴J(H5-H7) ≈ 1.0 | Ortho to the C4-Br, causing a downfield shift. Shows typical ortho and meta coupling. |

| H6 | ~7.7 | Triplet of doublets (td) | ³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5, ⁴J(H6-F8) ≈ 1.0 | Appears as a pseudo-triplet due to coupling with H5 and H7, with minor long-range coupling to F8. |

| H7 | ~7.5 | Doublet of doublets (dd) | ³J(H7-H6) ≈ 7.5, ³J(H7-F8) ≈ 9.0 | Strongly shielded relative to other protons but shows a large three-bond coupling to the adjacent fluorine atom. |

Note: These are estimated values. Actual chemical shifts and coupling constants can be influenced by solvent and concentration.[3]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the attached or nearby halogen atoms. Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[10]

Predicted ¹³C Chemical Shifts

| Carbon | Predicted δ (ppm) | Predicted C-F Coupling | Rationale for Assignment |

| C1 | ~152 | Small | Adjacent to nitrogen, deshielded. |

| C3 | ~145 | None | Adjacent to nitrogen, deshielded. |

| C4 | ~122 | Small | Iminium-like carbon, attached to bromine (ipso-carbon). |

| C4a | ~136 | Small | Quaternary carbon, bridgehead. |

| C5 | ~130 | Small | Deshielded by adjacent C4-Br. |

| C6 | ~128 | Small | Least affected by substituents. |

| C7 | ~120 | ²JCF ≈ 20-25 Hz | Ortho to fluorine, shows two-bond C-F coupling. |

| C8 | ~160 | ¹JCF ≈ 240-260 Hz | Directly attached to fluorine, significant downfield shift and large one-bond coupling. |

| C8a | ~128 | Small | Quaternary carbon, bridgehead. |

DEPT-135 Experiment